4,5-Dichloro-2-methoxyaniline
Overview
Description
4,5-Dichloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7Cl2NO . It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) . Therefore, it can be inferred that the targets might be related to the tyrosine kinase pathways.
Biochemical Pathways
4,5-Dichloro-2-methoxyaniline is involved in the synthesis of Bosutinib, which acts on the BCR-ABL pathway . BCR-ABL is a fusion gene that produces a protein with tyrosine kinase activity, which is implicated in the development of chronic myelogenous leukemia (CML) .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties may influence its bioavailability and metabolism in the body.
Result of Action
As a precursor in the synthesis of bosutinib, it contributes to the overall effect of inhibiting tyrosine kinase activity, thereby disrupting the proliferation of leukemia cells .
Action Environment
It’s known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors may influence its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,5-Dichloro-2-methoxyaniline can be achieved through several synthetic routes. One common method involves the chlorination of 2-methoxyaniline (o-anisidine) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. Initially, 2-methoxyaniline is chlorinated to form this compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and temperature control. The final product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4,5-Dichloro-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dichloro-5-methoxyaniline
- 3,5-Dichloro-4-methoxyaniline
- 2-Bromo-4-methoxyaniline
Comparison: 4,5-Dichloro-2-methoxyaniline is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
IUPAC Name |
4,5-dichloro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUPQCXITFAUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209211 | |
Record name | Benzenamine, 4,5-dichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60468-21-5 | |
Record name | Benzenamine, 4,5-dichloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060468215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,5-dichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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